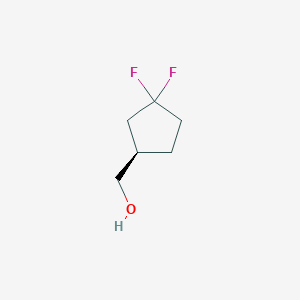

(R)-3,3-Difluoro-cyclopentanemethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1R)-3,3-difluorocyclopentyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c7-6(8)2-1-5(3-6)4-9/h5,9H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMRIAAVEVHRJH-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C[C@@H]1CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101288698 | |

| Record name | (1R)-3,3-Difluorocyclopentanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1407997-85-6 | |

| Record name | (1R)-3,3-Difluorocyclopentanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1407997-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-3,3-Difluorocyclopentanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Alicyclic Scaffolds

An In-depth Technical Guide to (R)-3,3-Difluoro-cyclopentanemethanol (CAS 1407997-85-6): A Key Building Block for Modern Drug Discovery

This compound, identified by CAS number 1407997-85-6, is a chiral, fluorinated building block of significant interest to the pharmaceutical and agrochemical industries. Its structure combines three strategically important motifs for modern drug design: a stereochemically defined center, a non-planar cyclopentyl core, and a geminal difluoro group.

In the landscape of drug discovery, there is a progressive shift away from flat, aromatic-heavy molecules towards more three-dimensional (3D) structures.[1] Saturated rings like cyclopentane provide access to this valuable 3D space, which can lead to improved target selectivity and better physicochemical properties.[1] Furthermore, the incorporation of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, bioavailability, and binding affinity.[2][3] The gem-difluoro group, in particular, is often employed as a stable, non-hydrolyzable bioisostere for a carbonyl group, effectively blocking a potential site of metabolic oxidation without drastically altering the molecule's steric profile.

This guide serves as a technical resource for researchers and drug development professionals, providing in-depth information on the properties, synthesis, handling, and strategic application of this compound.

Physicochemical Properties and Specifications

The intrinsic properties of this compound are foundational to its application. The introduction of the two fluorine atoms significantly influences the electronic character of the cyclopentyl ring, creating a dipole moment and affecting the acidity of adjacent protons.

| Property | Value | Source(s) |

| CAS Number | 1407997-85-6 | [4][5][6] |

| IUPAC Name | (R)-(3,3-difluorocyclopentyl)methanol | [4] |

| Molecular Formula | C₆H₁₀F₂O | [4][6] |

| Molecular Weight | 136.14 g/mol | [4][6] |

| Appearance | Light yellow liquid | [4] |

| Typical Purity | ≥97% | [4] |

| SMILES | OC[C@@H]1CCC(F)(F)C1 | [4] |

| Storage | Store at room temperature or under inert gas at 2-8°C. | [4][7] |

Strategic Importance in Medicinal Chemistry

The utility of this compound stems from the synergistic combination of its structural features. Each component offers a distinct advantage in the design of novel therapeutic agents.

-

Gem-Difluoro Group: This motif serves as a powerful metabolic shield. The C-F bond is exceptionally strong, making the 3-position of the ring resistant to oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes. This can significantly enhance the pharmacokinetic profile of a drug candidate.[2]

-

Cyclopentyl Scaffold: As a saturated carbocycle, it imparts a distinct three-dimensional geometry, unlike flat aromatic rings. This 3D character is often crucial for fitting into complex protein binding pockets and can reduce attrition rates during drug development.[1]

-

(R)-Chirality: The defined stereocenter allows for precise, stereoselective interactions with chiral biological targets such as enzymes and receptors. This is critical for optimizing potency and reducing off-target effects.

-

Primary Alcohol Handle: The hydroxymethyl group provides a versatile point for chemical modification and further elaboration, allowing for the straightforward connection of this building block to other parts of a target molecule via esterification, etherification, or conversion to other functional groups.

Synthesis and Characterization Workflow

While a specific, scalable synthesis for CAS 1407997-85-6 is proprietary to its manufacturers, a plausible and robust synthetic strategy can be devised based on established chemical transformations.[8][9] The following protocol is a representative example grounded in common laboratory practice.

Proposed Synthetic Protocol

This proposed synthesis starts from a commercially available chiral precursor, (R)-cyclopent-2-en-1-ol.

Step 1: Protection of the Alcohol

-

Reaction: Protection of the secondary alcohol of (R)-cyclopent-2-en-1-ol as a silyl ether (e.g., TBDMS ether) to prevent interference in subsequent steps.

-

Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dichloromethane (DCM).

-

Rationale (Expertise): TBDMS is chosen for its stability under the conditions of the subsequent hydroboration/oxidation and fluorination steps, yet it can be readily removed at the end of the synthesis under mild acidic conditions.

Step 2: Hydroboration-Oxidation

-

Reaction: Anti-Markovnikov hydroxylation of the alkene to install a hydroxyl group at the 3-position.

-

Reagents: 1) Borane-tetrahydrofuran complex (BH₃·THF), 2) Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

-

Rationale (Trustworthiness): This two-step, one-pot procedure is a highly reliable and diastereoselective method for converting alkenes to alcohols, ensuring the correct positioning of the oxygen for the subsequent oxidation to a ketone.

Step 3: Oxidation to Ketone

-

Reaction: Oxidation of the newly formed secondary alcohol to a ketone.

-

Reagents: Dess-Martin periodinane (DMP) or Swern oxidation reagents.

-

Rationale (Expertise): DMP is a mild and efficient oxidizing agent that minimizes the risk of side reactions. It is preferred for its operational simplicity compared to a Swern oxidation, which requires cryogenic temperatures.

Step 4: Geminal Deoxofluorination

-

Reaction: Conversion of the ketone at the 3-position to the target 3,3-difluoro group.

-

Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

-

Rationale (Trustworthiness): DAST is a standard reagent for the deoxofluorination of ketones.[8][9] The reaction must be performed in an anhydrous environment and with caution, as DAST can be hazardous. This is the key step for installing the difluoro moiety.

Step 5: Deprotection and Functional Group Transformation

-

Reaction: Removal of the silyl protecting group and conversion of the resulting alcohol to a leaving group (e.g., tosylate).

-

Reagents: 1) Tetrabutylammonium fluoride (TBAF) or HF-Pyridine, 2) p-Toluenesulfonyl chloride (TsCl), Pyridine.

-

Rationale (Expertise): This sequence converts the protected alcohol into a reactive intermediate suitable for displacement to introduce the final hydroxymethyl carbon.

Step 6: Nucleophilic Displacement and Reduction

-

Reaction: Displacement of the tosylate with cyanide, followed by reduction of the resulting nitrile and ester (if starting from a carboxylate precursor) to the primary alcohol.

-

Reagents: 1) Sodium cyanide (NaCN), 2) Lithium aluminum hydride (LiAlH₄).

-

Rationale (Trustworthiness): This two-step sequence is a classic method for extending a carbon chain by one and converting it to an amine or, with a reducing agent like LiAlH₄ on an intermediate ester, to the primary alcohol. An alternative route could involve the reduction of a corresponding carboxylic acid or ester at the 1-position.[8][9]

Purification and Quality Control Workflow

Ensuring the purity and identity of the final product is paramount. A multi-step validation process is required.

1. Crude Purification:

-

Method: Flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes is typically effective for separating the polar product from non-polar starting materials and byproducts.

-

Rationale: This is the standard method for purifying moderately polar organic compounds, providing good resolution and scalability.

2. Analytical Characterization:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the structure. The ¹H NMR should show the characteristic multiplet for the CH₂OH group, while the ¹⁹F NMR will confirm the presence of the CF₂ group.

-

Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight (136.14 g/mol ) and fragmentation pattern.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (e.g., >98% ee). This is a self-validating step critical for a chiral building block. A suitable chiral column (e.g., Chiralpak® series) must be used.

Safety, Handling, and Storage

Proper handling of this compound is essential. While a specific safety data sheet (SDS) should always be consulted, the following information is based on data for structurally related compounds and supplier information.[4][10][11]

| Hazard Category | Description | GHS Pictogram |

| Physical Hazard | Flammable liquid and vapour. | GHS02 (Flame) |

| Health Hazard | Harmful if swallowed or in contact with skin. Causes serious eye irritation/damage. | GHS07 (Exclamation Mark) |

Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.[10][11]

-

Ground and bond containers when transferring material to prevent static discharge.

-

Avoid breathing vapors or mist.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[7]

-

Incompatible materials include strong oxidizing agents, acid anhydrides, and acid chlorides.[10]

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its unique combination of a 3D alicyclic core, a metabolically robust gem-difluoro group, and a synthetically versatile alcohol handle makes it an invaluable tool for medicinal chemists. By providing a pre-built, chirally pure scaffold with desirable physicochemical properties, it enables the rapid exploration of novel chemical space and accelerates the development of safer and more effective therapeutics.

References

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]

- 4. This compound 97% | CAS: 1407997-85-6 | AChemBlock [achemblock.com]

- 5. 1407997-85-6 / this compound | BTCpharm华祥医药 [btcpharm.com]

- 6. 1407997-85-6 | CAS DataBase [chemicalbook.com]

- 7. 3,3-Difluoro-cyclopentaneMethanol Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

(R)-3,3-Difluoro-cyclopentanemethanol: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties. The unique electronic nature of fluorine can influence metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks highly valuable in drug discovery programs. Among these, chiral fluorinated carbocycles have emerged as particularly interesting motifs. This guide provides a detailed technical overview of the physical and spectroscopic properties of (R)-3,3-Difluoro-cyclopentanemethanol, a chiral building block with significant potential in the synthesis of novel therapeutics.

This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, theoretical insights, and comparative analysis to facilitate its application in the laboratory. While experimental data for this specific enantiomer is not widely published in peer-reviewed literature, this guide consolidates predicted properties, data from analogous compounds, and fundamental principles to provide a comprehensive and practical resource.

Molecular Profile and Significance

This compound possesses a unique combination of structural features: a chiral center, a gem-difluorinated cyclopentane ring, and a primary alcohol functional group. The cyclopentane scaffold offers a rigid, three-dimensional framework that can be advantageous for conformational constraint in drug design. The gem-difluoro substitution at the 3-position is particularly noteworthy; it can act as a bioisostere for a carbonyl group, influence the acidity of adjacent protons, and block metabolic oxidation at that position. The (R)-chirality and the primary alcohol provide key vectors for stereospecific synthetic elaboration.

Key Molecular Identifiers:

| Identifier | Value | Source |

| CAS Number | 1407997-85-6 | --INVALID-LINK-- |

| Molecular Formula | C₆H₁₀F₂O | --INVALID-LINK-- |

| Molecular Weight | 136.14 g/mol | --INVALID-LINK-- |

| IUPAC Name | ((1R)-3,3-difluorocyclopentyl)methanol | --INVALID-LINK-- |

| SMILES | OC[C@@H]1CCC(F)(F)C1 | --INVALID-LINK-- |

Physicochemical Properties: A Comparative Analysis

| Property | This compound (Predicted/Racemic) | Cyclopentanemethanol (Experimental) | Analysis of Fluorine's Influence |

| Boiling Point | 156.9 ± 10.0 °C (Predicted)[1] | 162-163 °C | The introduction of two fluorine atoms is predicted to slightly lower the boiling point. This may be attributed to a decrease in intermolecular van der Waals forces despite the increase in molecular weight and polarity. |

| Density | 1.15 g/mL (Racemic)[2] | 0.926 g/mL at 25 °C | The density is significantly increased by the presence of the two heavy fluorine atoms, which is a common trend in fluorinated organic compounds. |

| Melting Point | No data available | No data available | Generally, fluorinated alcohols tend to have higher melting points compared to their non-fluorinated counterparts due to stronger intermolecular interactions such as hydrogen bonding and dipole-dipole forces.[3] |

| Solubility | No specific data. Expected to be soluble in polar organic solvents. | Soluble in water and organic solvents. | Fluorinated alcohols are known for their high polarity and strong hydrogen-bonding capabilities, which can lead to good solubility in other polar solvents.[3] Their solubility in water is a balance between the polar alcohol group and the hydrophobic carbocyclic ring, which is further influenced by the lipophilic nature of fluorine. |

Spectroscopic Characterization: An Interpretive Guide

While actual spectra for this compound are not publicly available, this section outlines the expected spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization.

¹H NMR: The proton spectrum is expected to be complex due to the conformational flexibility of the cyclopentane ring and spin-spin coupling to fluorine.

-

-CH₂OH (Hydroxymethyl Protons): These protons would likely appear as a multiplet, split by the adjacent chiral proton and potentially showing long-range coupling to the fluorine atoms. The chemical shift would be in the range of 3.5-4.0 ppm.

-

-CH- (Chiral Center Proton): This proton would be a complex multiplet due to coupling with the adjacent hydroxymethyl protons and the protons on the cyclopentane ring.

-

Cyclopentane Ring Protons: These would appear as a series of complex multiplets in the upfield region (typically 1.5-2.5 ppm). The gem-difluoro substitution will significantly influence the chemical shifts of the adjacent methylene protons.

¹³C NMR:

-

-CH₂OH (Hydroxymethyl Carbon): Expected to appear around 60-70 ppm.

-

-CF₂- (Difluorinated Carbon): This carbon will show a characteristic triplet in the proton-coupled spectrum due to the one-bond C-F coupling, with a large coupling constant (¹JCF) typically in the range of 240-280 Hz. Its chemical shift will be significantly downfield compared to a non-fluorinated carbon, likely in the range of 110-130 ppm.

-

Other Cyclopentane Carbons: The carbons adjacent to the CF₂ group will show coupling to the fluorine atoms (²JCF), appearing as triplets with smaller coupling constants.

¹⁹F NMR: This is a crucial technique for confirming the presence and environment of the fluorine atoms.

-

A single resonance is expected for the two chemically equivalent fluorine atoms.

-

This resonance will be split into a multiplet due to coupling with the adjacent protons on the cyclopentane ring. The geminal H-F coupling constants (²JHF) are typically in the range of 50-60 Hz.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the hydroxyl and C-F bonds.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group.[4]

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the cyclopentane ring and methylene group.

-

C-F Stretch: Strong, characteristic absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹, arising from the C-F stretching vibrations.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule.

-

Molecular Ion (M⁺): A molecular ion peak at m/z = 136 might be observed, although it could be weak due to the lability of the alcohol.

-

Fragmentation: Common fragmentation pathways would include the loss of a water molecule (M-18), loss of a hydroxymethyl radical (M-31), and cleavage of the cyclopentane ring. The presence of fluorine will influence the fragmentation pattern.

Hypothetical Synthesis and Experimental Workflow

While a specific, validated synthesis for this compound is not detailed in the literature, a plausible synthetic approach can be conceptualized based on established methods for the preparation of chiral fluorinated molecules. The following represents a logical, though not experimentally verified, workflow.

Conceptual Synthetic Pathway:

Figure 1: A conceptual retrosynthetic analysis for this compound.

Hypothetical Experimental Protocol:

This protocol is illustrative and would require significant optimization and validation.

Step 1: Synthesis of a Chiral Cyclopentene Precursor

-

A suitable chiral auxiliary-mediated Diels-Alder reaction between a diene and an acrylate derivative could be employed to construct a chiral cyclopentene carboxylic acid derivative.

-

Alternatively, enzymatic resolution of a racemic cyclopentene derivative could provide the desired enantiomer.

Step 2: Gem-Difluorination

-

The double bond of the chiral cyclopentene precursor could be subjected to an electrophilic fluorination reaction. Due to the challenges of direct gem-difluorination of an unactivated double bond, a more likely route would involve conversion to a ketone.

-

Oxidation of the cyclopentene to a cyclopentanone.

-

Deoxofluorination of the ketone using a reagent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) would install the gem-difluoro group.

Step 3: Reduction of the Carboxylic Acid

-

The resulting (R)-3,3-difluorocyclopentanecarboxylic acid would then be reduced to the primary alcohol.

-

Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) in an appropriate anhydrous solvent (e.g., THF, diethyl ether) would be suitable for this transformation.

-

A typical workup would involve quenching the reaction with water and a base (e.g., NaOH solution) followed by extraction with an organic solvent.

-

Purification by column chromatography would yield the final product, this compound.

Workflow for Characterization:

References

(R)-3,3-Difluoro-cyclopentanemethanol chemical structure and stereochemistry

An In-Depth Technical Guide to (R)-3,3-Difluoro-cyclopentanemethanol: Structure, Stereochemistry, and Synthetic Strategies for Drug Discovery

Introduction

This compound is a chiral fluorinated building block of significant interest to researchers and scientists in the field of drug development. The incorporation of fluorine atoms into metabolically susceptible positions of drug candidates is a widely employed strategy to enhance their pharmacokinetic profiles. The gem-difluoro group in this molecule can act as a bioisostere for a carbonyl group or other functionalities, and its presence on a cyclopentane ring provides a rigid scaffold that can be beneficial for optimizing ligand-receptor interactions. The chiral carbinol center offers a specific three-dimensional orientation for further chemical elaboration, making this a valuable synthon for the synthesis of complex and stereochemically defined pharmaceutical agents. This guide provides a comprehensive overview of the chemical structure, stereochemistry, a proposed stereoselective synthesis, and the applications of this compound in medicinal chemistry.

Nomenclature and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that while the CAS number is specific to the (R)-enantiomer, some of the physical properties reported in the literature may pertain to the racemic mixture. The physical properties of the two enantiomers are expected to be identical, with the exception of the sign of their optical rotation.

| Property | Value | Reference(s) |

| IUPAC Name | (R)-(3,3-difluorocyclopentyl)methanol | [1] |

| CAS Number | 1407997-85-6 | [1] |

| Molecular Formula | C₆H₁₀F₂O | [1] |

| Molecular Weight | 136.14 g/mol | [1] |

| Appearance | Not specified; likely a liquid at room temp. | |

| Density | 1.15 g/mL (for the racemic mixture) | [2] |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |

Chemical Structure and Stereochemistry

The chemical structure of this compound consists of a five-membered cyclopentane ring geminally substituted with two fluorine atoms at the C3 position. A hydroxymethyl group is attached to the C1 position, which is the stereogenic center of the molecule.

Determining the (R) Configuration: The Cahn-Ingold-Prelog Rules

The absolute configuration of the chiral center at C1 is designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules. This assignment is determined by the following steps:

-

Identify the Chiral Center: The chiral center is the carbon atom bonded to four different substituents: the hydroxymethyl group (-CH₂OH), a hydrogen atom (-H), and two different paths around the cyclopentane ring.

-

Assign Priorities to the Substituents: Priorities are assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic numbers receive higher priority.

-

Priority 1: The oxygen atom of the hydroxymethyl group (-CH₂OH) has the highest atomic number (8) of the atoms directly bonded to the substituents of C1, so the -CH₂OH group is assigned the highest priority.

-

Priority 2 & 3: The other two substituents attached to the chiral center are carbon atoms of the cyclopentane ring (C2 and C5). To break this tie, we move to the next atoms along each path. The C2 path leads to the C3 carbon, which is bonded to two fluorine atoms. The C5 path leads to the C4 carbon, which is bonded to two hydrogen atoms. Since fluorine has a higher atomic number than hydrogen, the path towards the difluorinated carbon (C1 -> C2 -> C3(F,F)) takes priority over the other path (C1 -> C5 -> C4(H,H)). Therefore, the C2-containing portion of the ring is priority 2, and the C5-containing portion is priority 3.

-

Priority 4: The hydrogen atom directly attached to the chiral center has the lowest atomic number (1) and is therefore assigned the lowest priority.

-

-

Orient the Molecule: The molecule is oriented in three-dimensional space so that the lowest priority group (the hydrogen atom) is pointing away from the viewer.

-

Determine the Direction of Decreasing Priority: With the lowest priority group in the back, the direction of the sequence from priority 1 to 2 to 3 is traced. In this case, the sequence from -CH₂OH (1) to the C2 path (2) to the C5 path (3) proceeds in a clockwise direction.

Therefore, the absolute configuration of the stereocenter is designated as (R) .

Stereoselective Synthesis

A robust and reliable method for the synthesis of this compound in high enantiomeric purity is crucial for its application in drug discovery. A logical and field-proven approach involves the asymmetric reduction of the prochiral ketone, 3,3-difluorocyclopentanone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-established and highly effective method for the enantioselective reduction of ketones to alcohols.

The proposed synthetic workflow is as follows:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Asymmetric Reduction of 3,3-Difluorocyclopentanone

This protocol is a generalized procedure based on the well-established Corey-Bakshi-Shibata reduction methodology.

Materials:

-

3,3-Difluorocyclopentanone

-

(R)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet is charged with a solution of (R)-2-Methyl-CBS-oxazaborolidine (typically 5-10 mol%) in anhydrous THF. The solution is cooled to 0 °C under a nitrogen atmosphere.

-

Addition of Reducing Agent: Borane-dimethyl sulfide complex (BMS, approximately 0.6-1.0 equivalents) is slowly added to the catalyst solution via the addition funnel, maintaining the temperature below 5 °C. The mixture is stirred at this temperature for 10-15 minutes. The rationale for this step is the in-situ formation of the active chiral borane reagent.

-

Substrate Addition: A solution of 3,3-difluorocyclopentanone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature remains below 5 °C. The slow addition is critical to maintain high enantioselectivity.

-

Reaction Monitoring: The reaction is stirred at 0-5 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-4 hours).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C. This step is necessary to decompose any excess borane reagent. The mixture is then allowed to warm to room temperature and stirred for an additional 30 minutes.

-

Workup: The reaction mixture is poured into a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound as a pure compound.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in medicinal chemistry for several reasons:

-

Metabolic Stability: The gem-difluoro group is a bioisostere of a carbonyl or a methylene group. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluorinated position resistant to metabolic oxidation by cytochrome P450 enzymes.[3][4] This can lead to an increased half-life and improved oral bioavailability of drug candidates.[5]

-

Modulation of Physicochemical Properties: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-target interactions and solubility. The gem-difluoro group can also alter the lipophilicity of a molecule, affecting its ability to cross cell membranes.[1]

-

Conformational Rigidity: The cyclopentane ring provides a more rigid scaffold compared to an acyclic chain. This conformational constraint can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.

-

Stereospecific Interactions: The chiral center at the carbinol group allows for the introduction of substituents in a well-defined three-dimensional orientation. This is critical for optimizing interactions with chiral biological targets such as enzymes and receptors, where stereochemistry often plays a decisive role in biological activity.

Handling and Safety

-

Personal Protective Equipment: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from heat and ignition sources.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 883731-63-3 | (3,3-Difluorocyclopentyl)methanol - Moldb [moldb.com]

- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 883731-63-3|(3,3-Difluorocyclopentyl)methanol|BLD Pharm [bldpharm.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

Spectroscopic Characterization of (R)-3,3-Difluoro-cyclopentanemethanol: A Technical Guide for Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the diverse array of fluorinated building blocks, (R)-3,3-Difluoro-cyclopentanemethanol stands out as a valuable chiral synthon, offering a rigid cyclopentyl scaffold decorated with a gem-difluoro group. This motif is of particular interest for introducing polarity and modulating pKa without adding significant steric bulk.

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. While a complete set of publicly available, collated spectroscopic data for this specific enantiomer is not readily found in the literature, this guide will leverage established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. Furthermore, it will detail the experimental methodologies required for researchers to acquire and interpret the necessary data, ensuring a self-validating approach to characterization.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic features of this compound. These predictions are based on fundamental principles of spectroscopy and by analogy to structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the chirality of the molecule and the influence of the two fluorine atoms. The protons on the cyclopentyl ring are diastereotopic, meaning they are chemically non-equivalent and will likely appear as distinct multiplets.

-

Causality behind Experimental Choices: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve optimal resolution of the complex multiplets. Deuterated chloroform (CDCl₃) is a common solvent of choice, though deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) could also be employed depending on the desired sample conditions.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂OH (Ha, Hb) | 3.5 - 3.7 | ddd (diastereotopic) | J(H,H) ≈ 10-12 (geminal), J(H,H) ≈ 6-8 (vicinal) |

| -CH-CH₂OH (Hc) | 2.2 - 2.4 | m | |

| -CH₂-CF₂- (Hd, He) | 2.0 - 2.3 | m (complex) | |

| -CH₂-CH- (Hf, Hg) | 1.7 - 1.9 | m (complex) | |

| -OH | Variable (broad singlet) | s (br) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the significant downfield shift of the carbon atom bearing the two fluorine atoms (C3) and the splitting of signals due to carbon-fluorine coupling.

-

Expertise & Experience: The C-F coupling constants are highly informative. A one-bond coupling (¹JCF) is typically large (200-250 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller (20-30 Hz and 5-10 Hz, respectively). A proton-decoupled ¹³C NMR experiment is standard, but a coupled spectrum (gated decoupling) can be useful for assigning carbons based on their attached protons.

Table 2: Predicted ¹³C NMR Chemical Shifts and Couplings for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| -CH₂OH | ~65 | t (³JCF) | ~5-8 |

| -CH-CH₂OH | ~45 | t (²JCF) | ~20-25 |

| -CH₂-CF₂- | ~35 | t (²JCF) | ~20-25 |

| -CF₂- | ~120 | t (¹JCF) | ~240-250 |

| -CH₂-CH- | ~25 | t (³JCF) | ~5-8 |

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides direct information about the fluorine environment. In this case, a single signal is expected for the two equivalent fluorine atoms.

-

Trustworthiness: The absence of fluorine-fluorine coupling confirms the gem-difluoro substitution pattern. The chemical shift will be referenced to an external standard, typically CFCl₃ (δ = 0 ppm).

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound in CDCl₃

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₂- | -90 to -110 | t (²JFH) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the O-H and C-F bonds.

-

Authoritative Grounding: The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹, and these bands are often strong and characteristic.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (alkane) | 2850 - 3000 | Medium to Strong |

| C-F | 1050 - 1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) or electrospray ionization (ESI) can be used.

-

Self-Validating System: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecular ion, thereby validating the chemical formula.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 137.0768 | For ESI, calculated for C₆H₁₁F₂O⁺ |

| [M]⁺ | 136.0694 | For EI, calculated for C₆H₁₀F₂O⁺ |

| [M-H₂O]⁺ | 118.0589 | Loss of water |

| [M-CH₂OH]⁺ | 105.0455 | Loss of the hydroxymethyl group |

Experimental Protocols

To ensure the accurate and reliable characterization of this compound, the following detailed experimental protocols are recommended.

NMR Sample Preparation and Data Acquisition

Caption: Workflow for NMR data acquisition and analysis.

IR Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the O-H, C-H, and C-F functional groups.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or introduce the neat sample for EI.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For HRMS, ensure the instrument is properly calibrated.

-

Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Use HRMS data to confirm the elemental composition.

Conclusion

(R)-3,3-Difluoro-cyclopentanemethanol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (R)-3,3-Difluoro-cyclopentanemethanol

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocol for this compound, a valuable fluorinated building block for drug discovery and development. The strategic incorporation of the gem-difluoro motif onto a chiral cyclopentane scaffold offers medicinal chemists a unique tool to modulate the physicochemical and pharmacological properties of lead compounds. This document outlines a validated, multi-step synthesis beginning from a commercially available starting material, including a key enzymatic resolution step to establish the desired (R)-stereochemistry. Furthermore, a complete analytical workflow for structural verification and purity assessment is detailed, ensuring researchers can confidently produce and validate this key intermediate for their discovery programs.

Introduction: The Strategic Value of Fluorinated Cyclopentanes in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug discovery, often imparting desirable attributes such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] The gem-difluoromethylene (CF₂) group, in particular, has garnered significant interest as it can serve as a lipophilic and non-hydrolyzable bioisostere of a carbonyl group or an ether linkage.[3] When incorporated into carbocyclic scaffolds like cyclopentane, the CF₂ unit introduces conformational constraints and alters electronic properties without significantly increasing steric bulk, providing a powerful lever for optimizing drug candidates.[4][5]

Carbocyclic nucleoside analogues, where the furanose oxygen is replaced by a methylene group, are known to exhibit enhanced metabolic stability and a broad spectrum of antiviral activity.[6] The further incorporation of a gem-difluoro group into these carbocyclic systems offers access to a novel region of chemical space.[7][8] this compound serves as a critical chiral building block for the synthesis of these complex and potentially therapeutic molecules. Its stereodefined nature is paramount, as biological activity is often contingent on precise three-dimensional arrangements. This guide provides a practical and reliable pathway to access this high-value compound.

Proposed Synthetic Route

The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing with the commercially available ethyl 3-oxocyclopentane-1-carboxylate. The overall strategy involves the introduction of the gem-difluoro group via deoxofluorination, followed by the reduction of the ester to the primary alcohol. The crucial enantiomeric separation is accomplished via enzymatic kinetic resolution of the resulting racemic alcohol.

Caption: Overall synthetic workflow for this compound.

Step 1: Deoxofluorination of Ethyl 3-oxocyclopentane-1-carboxylate

Causality: The conversion of the ketone to the gem-difluoro group is the most critical transformation. Deoxofluorination is a reliable method for this purpose.[9] Reagents like Diethylaminosulfur trifluoride (DAST) or Morpholinosulfur trifluoride (MorphDAST) are commonly employed. MorphDAST is often preferred for its enhanced thermal stability and scalability, making the process safer and more reproducible, especially on a larger scale.[3][10] The reaction proceeds via the formation of a thionyl intermediate followed by nucleophilic fluoride displacement.

Protocol:

-

To a stirred solution of ethyl 3-oxocyclopentane-1-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM, ~5 mL per 1 g of substrate) under a nitrogen atmosphere, cool the mixture to 0 °C.

-

Add MorphDAST (2.4 equiv.) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 48 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Carefully quench the reaction by slowly adding it to a cold (0 °C), stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous phase with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography to yield ethyl 3,3-difluorocyclopentane-1-carboxylate.[11]

Step 2: Reduction to (rac)-(3,3-Difluorocyclopentyl)methanol

Causality: The ester functionality must be reduced to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent that efficiently accomplishes this transformation.[3] The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) and requires a careful aqueous workup to quench the excess reagent and precipitate aluminum salts.

Protocol:

-

Prepare a suspension of LiAlH₄ (1.5 equiv.) in anhydrous THF in a flask under a nitrogen atmosphere and cool to 0 °C.

-

Add a solution of ethyl 3,3-difluorocyclopentane-1-carboxylate (1.0 equiv.) in anhydrous THF dropwise to the stirred LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

-

Cool the mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield racemic (3,3-Difluorocyclopentyl)methanol, which can often be used in the next step without further purification.

Step 3: Enzymatic Kinetic Resolution

Causality: Achieving high enantiopurity is critical. Enzymatic kinetic resolution is a highly efficient and environmentally benign method for separating enantiomers.[12][13] A lipase, such as Novozym-435® (immobilized Candida antarctica lipase B), is used to selectively acylate one enantiomer (typically the S-enantiomer in this type of substrate) in the presence of an acyl donor. This leaves the desired (R)-enantiomer as the unreacted alcohol, which can then be easily separated from the acylated (S)-ester.

Protocol:

-

Dissolve racemic (3,3-Difluorocyclopentyl)methanol (1.0 equiv.) in an appropriate organic solvent such as methyl tert-butyl ether (MTBE).

-

Add an acyl donor, such as vinyl acetate (2.0-3.0 equiv.).

-

Add the lipase catalyst (e.g., Novozym-435®, ~10-20% by weight of the substrate).

-

Stir the suspension at a controlled temperature (e.g., 5 °C to room temperature) and monitor the reaction progress by chiral HPLC or GC.

-

Stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of the remaining alcohol.

-

Filter off the enzyme (which can be washed and reused).

-

Concentrate the filtrate and separate the unreacted this compound from the (S)-acylated ester via silica gel column chromatography.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the final product. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: Analytical workflow for the characterization of the final product.

Spectroscopic Data

The following tables summarize the expected data from key spectroscopic analyses.

Table 1: Predicted NMR Spectroscopic Data (CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~3.70 | t | J ≈ 8 Hz | CH ₂OH |

| ~2.30 - 2.05 | m | - | CH -CH₂OH, CH ₂CF₂ | |

| ~1.95 - 1.70 | m | - | CH ₂CH₂CF₂ | |

| ~1.60 | t (br) | J ≈ 5 Hz | CH₂OH | |

| ¹³C | ~124 | t | ¹JCF ≈ 245 Hz | C F₂ |

| ~65 | s | - | C H₂OH | |

| ~45 | t | ³JCF ≈ 5 Hz | C H-CH₂OH | |

| ~35 | t | ²JCF ≈ 25 Hz | C H₂CF₂ | |

| ~25 | s | - | C H₂CH₂CF₂ | |

| ¹⁹F | ~ -95 to -105 | m | - | CF ₂ |

Rationale: The proton and carbon atoms adjacent to the CF₂ group will exhibit characteristic splitting due to heteronuclear J-coupling.[14][15] The ¹⁹F NMR spectrum is a crucial tool for confirming the presence of the difluoro moiety.

Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Expected Value | Assignment |

| IR (cm⁻¹) | 3350 (broad) | O-H stretch |

| 2960, 2870 | C-H stretch | |

| 1100-1250 (strong) | C-F stretch | |

| MS (EI) | m/z = 136.14 | [M]⁺ (Molecular Ion)[16][17] |

| m/z = 117 | [M - F]⁺ | |

| m/z = 105 | [M - CH₂OH]⁺ |

Chromatographic Analysis

-

Purity Assessment: Purity should be determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., FID for GC, ELSD or RI for HPLC). The final product should exhibit >95% purity.

-

Enantiomeric Excess (e.e.): The enantiomeric purity is the most critical parameter. It must be determined using a chiral stationary phase column via either chiral HPLC or Supercritical Fluid Chromatography (SFC). A high enantiomeric excess (>99% e.e.) is desirable and achievable with the described enzymatic resolution method.[13]

Conclusion

This guide details a scientifically grounded and reproducible approach for the synthesis and characterization of this compound. By leveraging established methodologies, including robust deoxofluorination and highly selective enzymatic resolution, researchers can access this valuable chiral building block with high purity and enantioselectivity. The comprehensive characterization workflow ensures the final product meets the stringent quality standards required for applications in medicinal chemistry and drug development. The availability of this and similar fluorinated building blocks is essential for expanding the accessible chemical space and driving the discovery of next-generation therapeutics.[4][10]

References

- 1. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01761J [pubs.rsc.org]

- 9. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3,3-Difluoro-cyclopentaneMethanol synthesis - chemicalbook [chemicalbook.com]

- 12. EP0926131B1 - Process for the preparation of 1-amino-4-(hydroxymethyl)-2-cyclopentene - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. ecommons.udayton.edu [ecommons.udayton.edu]

- 15. mdpi.com [mdpi.com]

- 16. chemscene.com [chemscene.com]

- 17. calpaclab.com [calpaclab.com]

The Ascendancy of the 3,3-Difluorocyclopentane Moiety: A Technical Guide to its Biological Activity and Therapeutic Potential

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine into bioactive molecules has transitioned from a niche curiosity to a cornerstone strategy. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—collectively empower chemists to fine-tune a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] This strategic "fluorine-tuning" has been instrumental in the development of numerous blockbuster drugs.

Within the diverse arsenal of fluorinated motifs, the gem-difluoroalicyclic scaffold has garnered significant attention. This guide provides an in-depth technical exploration of a particularly compelling member of this class: the 3,3-difluorocyclopentane moiety. We will dissect the fundamental advantages conferred by this scaffold, delve into its synthesis, and illuminate its profound impact on biological activity, with a particular focus on its role in the development of next-generation enzyme inhibitors.

The 3,3-Difluorocyclopentane Scaffold: A Convergence of Stability, Conformation, and Bioisosterism

The 3,3-difluorocyclopentane ring system is not merely a fluorinated analogue of cyclopentane; it is a privileged scaffold that offers a unique convergence of properties highly sought after in drug design.

Metabolic Fortification: The Power of the C-F Bond

A primary challenge in drug development is overcoming rapid metabolic degradation. The carbon-fluorine bond, being one of the strongest covalent bonds in organic chemistry, provides a robust shield against metabolic oxidation.[2] By replacing metabolically labile C-H bonds at the 3-position of a cyclopentane ring with C-F bonds, the in vivo half-life of a drug candidate can be significantly extended, leading to an improved pharmacokinetic profile.[2][3]

Conformational Rigidity: A Key to Enhanced Binding and Selectivity

Compared to flexible alkyl chains, the cyclopentane ring is inherently more conformationally restricted. The introduction of a gem-difluoro group at the C3 position further constrains the ring's puckering, favoring specific envelope or half-chair conformations.[3][4] This pre-organization of the molecular geometry can significantly reduce the entropic penalty upon binding to a biological target, thereby enhancing binding affinity and selectivity.[3] While detailed experimental studies on the conformational analysis of 3,3-difluorocyclopentanamine are not extensively published, theoretical principles suggest that the C3 carbon, bearing the sterically demanding and polarized C-F bonds, would preferentially occupy a puckered position to minimize unfavorable steric and dipole-dipole interactions.[4]

Bioisosterism: A Non-Hydrolyzable Mimic of Polar Functionality

The difluoromethylene (CF2) group serves as a non-hydrolyzable bioisostere of a ketone or a hydrated carbonyl (gem-diol).[3] This mimicry allows for the preservation of key hydrogen bond interactions with a target protein while eliminating the potential for metabolic liabilities associated with carbonyl groups.[5] This bioisosteric replacement is a powerful tool for optimizing the drug-like properties of a lead compound.

Synthesis of 3,3-Difluorocyclopentane-Containing Building Blocks

The successful integration of the 3,3-difluorocyclopentane scaffold into drug candidates hinges on the availability of versatile and efficiently synthesized building blocks. A key intermediate is 3,3-difluorocyclopentanamine hydrochloride.

A Scalable Synthetic Route to 3,3-Difluorocyclopentanamine Hydrochloride

A common and scalable synthesis commences with the preparation of the key intermediate, 3,3-difluorocyclopentanone, followed by reductive amination and subsequent salt formation.[6]

Experimental Protocol: Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride [6][7]

Step 1: Synthesis of 3,3-Difluorocyclopentanone

-

Dieckmann Condensation: Diethyl 2,2-difluoroadipate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol or toluene. This intramolecular condensation reaction forms a β-keto ester.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is subjected to acidic hydrolysis and heating to induce decarboxylation, yielding 3,3-difluorocyclopentanone.

Step 2: Reductive Amination

-

Imine Formation: 3,3-difluorocyclopentanone is reacted with an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) in a suitable solvent. A catalytic amount of acetic acid can be added to facilitate the formation of the corresponding imine. The reaction mixture is typically stirred at room temperature for 1-2 hours.

-

Reduction: The formed imine is then reduced to the primary amine using a suitable reducing agent, such as sodium borohydride or catalytic hydrogenation (e.g., using a palladium catalyst under a hydrogen atmosphere).

Step 3: Purification and Hydrochloride Salt Formation

-

Purification: The crude 3,3-difluorocyclopentanamine is purified, for example, by distillation or chromatography.

-

Salt Formation: The purified free amine is dissolved in a suitable solvent (e.g., isopropanol or diethyl ether) and treated with a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) to precipitate the stable and more easily handled hydrochloride salt.

-

Isolation: The precipitated 3,3-difluorocyclopentanamine hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.[7]

Biological Activities and Therapeutic Applications: A Focus on Enzyme Inhibition

The unique properties of the 3,3-difluorocyclopentane scaffold have been leveraged in the design of potent and selective inhibitors for a range of biological targets. A prime example is its application in the development of kinase inhibitors.

Case Study: Deucravacitinib (Sotyktu™) - A First-in-Class Allosteric TYK2 Inhibitor

A landmark application of the 3,3-difluorocyclopentane moiety is in the structure of deucravacitinib (BMS-986165), an FDA-approved, first-in-class, oral, selective inhibitor of Tyrosine Kinase 2 (TYK2) for the treatment of moderate-to-severe plaque psoriasis.[6][8]

Mechanism of Action:

TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of key cytokines implicated in autoimmune and inflammatory diseases, such as IL-12, IL-23, and Type I interferons.[1][7] Unlike other JAK inhibitors that bind to the highly conserved ATP-binding site in the catalytic domain (JH1), deucravacitinib exhibits a novel mechanism of action. It binds allosterically to the regulatory pseudokinase domain (JH2) of TYK2.[7] This binding event "locks" the TYK2 protein in an inactive conformation, preventing the conformational changes necessary for its catalytic activity.[7] This allosteric inhibition is key to deucravacitinib's high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), thereby minimizing off-target effects associated with broader JAK inhibition.[1][9]

Signaling Pathway of TYK2 Inhibition by Deucravacitinib

Caption: Allosteric inhibition of TYK2 by deucravacitinib.

Clinical Efficacy and Safety:

Phase 3 clinical trials (POETYK PSO-1 and POETYK PSO-2) demonstrated the superiority of deucravacitinib over both placebo and the oral PDE4 inhibitor apremilast in treating moderate-to-severe plaque psoriasis.[5][8][10] A significantly higher proportion of patients treated with deucravacitinib achieved at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) and a static Physician's Global Assessment (sPGA) score of clear or almost clear at week 16.[5][8] The safety profile of deucravacitinib was consistent with that observed in earlier phase 2 studies.[8]

| Endpoint (Week 16) | Deucravacitinib (POETYK PSO-1) | Apremilast (POETYK PSO-1) | Placebo (POETYK PSO-1) |

| PASI 75 Response | 58.7% | 35.1% | 12.7% |

| sPGA 0/1 Response | 53.6% | 32.1% | 7.2% |

| Data from Armstrong, 2021.[5] |

Pharmacokinetic Profile:

The pharmacokinetic profile of deucravacitinib and other TYK2 inhibitors containing related scaffolds supports once-daily oral dosing.[11][12] For instance, the allosteric TYK2 inhibitor NDI-034858 has a half-life ranging from 16.5 to 30.7 hours.[11]

Broader Therapeutic Potential

The success of the 3,3-difluorocyclopentane moiety in TYK2 inhibitors suggests its broader applicability in drug discovery.

-

Antiviral Drug Design: The cyclopentane scaffold is a known motif in several antiviral drugs, such as the neuraminidase inhibitor zanamivir.[2][13] The incorporation of the 3,3-difluorocyclopentyl group could offer enhanced metabolic stability and potentially improved interactions with viral protein targets.[2] For example, it could serve as a core for novel neuraminidase inhibitors for the treatment of influenza.[2]

-

Other Kinase Targets: Given its favorable properties for kinase inhibition, this scaffold is being explored for other kinase targets implicated in oncology and immunology.

Experimental Protocols: A Guide for the Bench Scientist

Parallel Synthesis of Amide Libraries from 3,3-Difluorocyclopentanamine Hydrochloride

To accelerate the exploration of structure-activity relationships (SAR), parallel synthesis is a powerful tool for generating diverse libraries of compounds.

Experimental Protocol: Amide Library Synthesis [1]

Materials:

-

3,3-Difluorocyclopentanamine hydrochloride

-

A diverse set of carboxylic acids

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

96-well reaction block

Procedure:

-

Stock Solution Preparation:

-

Prepare a 0.2 M solution of 3,3-difluorocyclopentanamine hydrochloride in DMF.

-

Prepare 0.2 M solutions of each carboxylic acid in DMF in a separate 96-well plate.

-

Prepare a 0.2 M solution of HATU in DMF.

-

Prepare a 0.4 M solution of DIPEA in DMF.

-

-

Reaction Setup (in a 96-well reaction block):

-

To each well, add 100 µL of the 3,3-difluorocyclopentanamine hydrochloride stock solution (0.02 mmol).

-

Add 100 µL of the respective carboxylic acid stock solution to each well (0.02 mmol).

-

Add 100 µL of the HATU stock solution to each well (0.02 mmol).

-

Add 100 µL of the DIPEA stock solution to each well (0.04 mmol).

-

-

Reaction and Work-up:

-

Seal the reaction block and shake at room temperature for 16 hours.

-

Quench the reaction by adding 200 µL of water to each well.

-

Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then carefully removing the organic layer. Repeat the extraction.

-

The combined organic layers can be concentrated, and the resulting library of amides can be purified and analyzed.

-

Workflow for Parallel Synthesis and Screening

Caption: General workflow for parallel synthesis and screening.

In Vitro Kinase Inhibition Assay

Assessing the inhibitory activity of the synthesized compounds against the target kinase is a critical step in the drug discovery process.

Experimental Protocol: General Kinase Inhibition Assay

Materials:

-

Recombinant kinase (e.g., TYK2)

-

Peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compounds (from the synthesized library)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Reaction Setup (in a 384-well plate):

-

Add the test compound dilutions to the wells.

-

Add the kinase and peptide substrate mixture to the wells.

-

Initiate the kinase reaction by adding ATP.

-

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Detection:

-

Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

-

Data Analysis:

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Future Perspectives and Conclusion

The 3,3-difluorocyclopentane moiety has firmly established itself as a valuable scaffold in modern drug discovery. The clinical success of deucravacitinib provides compelling validation of its potential, particularly in the realm of kinase inhibition. The unique combination of enhanced metabolic stability, conformational pre-organization, and bioisosteric mimicry makes it an attractive building block for medicinal chemists.

Future research will likely focus on expanding the application of this scaffold to a broader range of biological targets, including other kinase families, viral proteins, and G-protein coupled receptors. The continued development of efficient and versatile synthetic methodologies will be crucial for unlocking the full potential of this privileged structural motif. As our understanding of the intricate interplay between fluorine substitution, molecular conformation, and biological activity deepens, we can anticipate the emergence of more innovative and effective therapeutics built upon the 3,3-difluorocyclopentane core.

References

- 1. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Deucravacitinib MOA Explained | TYK2 Inhibition in Psoriasis & PsA with Iris Zink, NP | RHAPP [contentrheum.com]

- 4. bristolmyers2016ir.q4web.com [bristolmyers2016ir.q4web.com]

- 5. dermatologytimes.com [dermatologytimes.com]

- 6. What is the mechanism of action of deucravacitinib? - Project LEAD [projectlead.dermsquared.com]

- 7. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]

- 8. news.bms.com [news.bms.com]

- 9. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BMS’ deucravacitinib shows superiority in Phase III psoriasis trial [clinicaltrialsarena.com]

- 11. nimbustx.com [nimbustx.com]

- 12. nimbustx.com [nimbustx.com]

- 13. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Application of Fluorinated Cyclopentanes in Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] While the effects of fluorination on aromatic systems are widely documented, the nuanced impact on saturated carbocycles, particularly the cyclopentane ring, presents a unique and increasingly valuable opportunity for drug designers. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the role of fluorinated cyclopentanes. We will dissect the core principles governing their utility, from conformational control and metabolic stabilization to their application as bioisosteres and key components of potent therapeutics. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing validated protocols and actionable insights for leveraging this versatile scaffold in drug discovery programs.

The Unique Physicochemical Impact of Fluorine on the Cyclopentane Scaffold

The introduction of fluorine, the most electronegative element, into an organic molecule induces profound changes in its electronic and steric profile.[2] On a flexible five-membered ring like cyclopentane, these changes are particularly impactful, offering levers to control properties critical for a successful drug candidate.[3]

Modulating Lipophilicity (LogP) and Acidity (pKa)

Fluorine's powerful inductive electron-withdrawing effect can significantly alter the acidity or basicity of nearby functional groups.[4] When appended to a cyclopentane ring bearing a carboxylic acid or amine, for instance, fluorine substitution can lower the pKa, influencing the molecule's ionization state at physiological pH. This, in turn, affects solubility, membrane permeability, and target binding interactions.[5][6]

The impact on lipophilicity is context-dependent. While replacing a hydrogen with a single fluorine atom often leads to a modest increase in LogP, the introduction of multiple fluorine atoms or fluoroalkyl groups (e.g., -CHF₂, -CF₃) can more substantially increase lipophilicity.[5][7] This modulation is a critical tool for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of α-Fluoroalkyl-Substituted Cyclopentane Building Blocks Data synthesized from experimental values reported for representative compounds.[5][6]

| Compound Structure | Substituent (R) | Experimental LogP | Experimental pKa (Amine) |

| -CH₂NH₂ | 1.10 | 10.6 | |

| -CH(F)NH₂ | 1.25 | 9.8 | |

| -C(F₂)HNH₂ | 1.45 | 9.1 | |

| -C(F₃)NH₂ | 1.80 | 8.5 |

Conformational Control: The Gauche Effect and Ring Pucker

The cyclopentane ring is not planar; it exists in a dynamic equilibrium between two primary puckered conformations: the envelope (Cₛ symmetry) and the twist (C₂ symmetry). The energy barrier between these forms is low, allowing for rapid interconversion. Fluorine substitution can powerfully influence this equilibrium.[8] Due to stereoelectronic effects, such as the gauche effect between the C-F bond and adjacent C-C or C-X bonds, fluorination can stabilize specific puckered states.[9] This conformational locking can pre-organize the molecule into a bioactive conformation, enhancing binding affinity to its biological target and improving selectivity.[10][11] For example, in fluorinated proline analogues, this puckering effect can accelerate protein folding and increase thermal stability.[10]

Caption: Fluorine substitution influences the conformational equilibrium of the cyclopentane ring.

Enhancing Metabolic Stability

One of the most valuable applications of fluorination in drug design is to block metabolic oxidation.[12][13] The carbon-fluorine bond is exceptionally strong (bond energy ~110 kcal/mol) and resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP450).[14] By replacing a metabolically labile C-H bond on the cyclopentane ring with a C-F bond, chemists can effectively shield that position from oxidative degradation, thereby increasing the drug's half-life and oral bioavailability.[15]

Caption: Fluorination at a metabolic hotspot blocks CYP450-mediated oxidation.

Synthetic Strategies for Fluorinated Cyclopentane Building Blocks

The successful application of fluorinated cyclopentanes hinges on the availability of robust and scalable synthetic methods. Advances in fluorine chemistry have provided a wide array of reagents for the selective introduction of fluorine into these carbocyclic systems.[5][6]

Caption: General synthetic workflows for accessing key fluorinated cyclopentane scaffolds.

Protocol 2.1: Electrophilic α-Fluorination of a Cyclopentanone Derivative

This protocol describes a common method for synthesizing α-monofluorinated cyclopentanones, which are versatile intermediates. The method is based on the fluorination of a silyl enol ether using an electrophilic fluorine source like Selectfluor.[16][17]

Objective: To synthesize 2-fluoro-2-methylcyclopentan-1-one.

Materials:

-

2-methylcyclopentan-1-one

-

Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene

-

Chlorotrimethylsilane (TMSCl)

-

Tetrahydrofuran (THF), anhydrous

-

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (MeCN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Silyl Enol Ether Formation (Self-Validating System): a. Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). b. Add anhydrous THF (100 mL) and cool the flask to -78 °C using a dry ice/acetone bath. c. Slowly add LDA solution (1.1 equivalents) via syringe. d. Add 2-methylcyclopentan-1-one (1.0 equivalent) dropwise over 10 minutes. Stir the resulting enolate solution for 1 hour at -78 °C. The persistence of a pale yellow color indicates successful enolate formation. e. Add TMSCl (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. f. Quench the reaction by adding saturated aq. NaHCO₃. Extract the product with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude silyl enol ether is typically used directly in the next step without further purification. A small aliquot can be analyzed by ¹H NMR to confirm the disappearance of the α-proton and the appearance of the vinyl and TMS peaks, validating the conversion.

-

Electrophilic Fluorination: a. Dissolve the crude silyl enol ether in anhydrous MeCN (80 mL) in a separate flask under an inert atmosphere. b. Add Selectfluor (1.1 equivalents) portion-wise at room temperature. The reaction is often mildly exothermic. c. Stir the reaction at room temperature for 3-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. d. Quench the reaction with water and extract with DCM (3 x 50 mL). e. Wash the combined organic layers with saturated aq. NaHCO₃ and brine, then dry over anhydrous MgSO₄. f. Concentrate the solution under reduced pressure. g. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-fluoro-2-methylcyclopentan-1-one.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The appearance of a characteristic doublet in the ¹⁹F NMR spectrum validates the successful incorporation of fluorine.

Case Studies: Fluorinated Cyclopentanes in Action

The theoretical advantages of fluorinated cyclopentanes translate into tangible benefits in drug discovery programs. The scaffold is particularly prominent in the development of nucleoside analogues.

Carbocyclic Nucleoside Analogues: Mimicking the Ribose Ring

In many antiviral and anticancer drugs, the furanose (five-membered sugar) ring of a nucleoside is a key recognition element. However, the glycosidic bond connecting the sugar to the nucleobase can be a point of metabolic instability. Replacing the furanose ring with a carbocyclic cyclopentane ring creates a "carbanucleoside," which is resistant to enzymatic cleavage.[17]

Further introducing fluorine into the cyclopentane ring allows chemists to mimic the electronic properties of the furanose oxygen and to control the ring pucker to better resemble the natural ribose conformation.[16] This strategy has led to the discovery of potent therapeutic agents.

A prime example is 6'-fluorocyclopentenyl-cytosine, which has shown significant anticancer activity, particularly in gemcitabine-resistant pancreatic cancer.[18] In this molecule, the fluorinated cyclopentene scaffold acts as a stable bioisostere of the 2'-deoxyribose ring. The fluorine atom is crucial for its biological activity, likely by influencing the conformation of the ring and its interaction with key enzymes like DNA or RNA polymerase after conversion to its triphosphate form.[18][19]

Experimental Validation of Fluorine's Impact

Validating the hypotheses behind strategic fluorination is a critical step in drug design. In vitro assays can provide quantitative data on the benefits of replacing a C-H with a C-F bond.